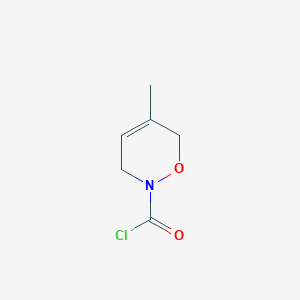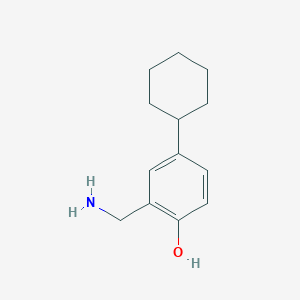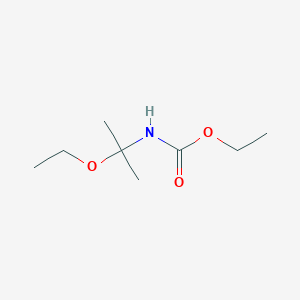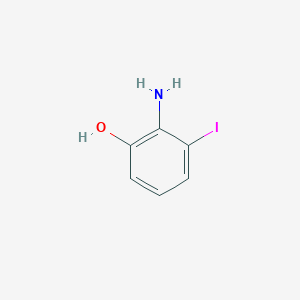
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a chemical compound that belongs to the oxazine family. It is a versatile intermediate that has been used in various chemical reactions. The compound has shown promising results in scientific research applications, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to undergo nucleophilic addition reactions with various electrophiles. It has also been shown to undergo ring-opening reactions with various nucleophiles.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has several advantages and limitations for lab experiments. The compound is easy to synthesize and is readily available. It has also been shown to have low toxicity, which makes it safe to handle in the laboratory. However, the compound is not very stable and can decompose under certain conditions. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as an intermediate in the synthesis of other biologically active compounds. Additionally, the compound could be further studied for its potential as an antibacterial or antiviral agent. Finally, the stability and solubility of the compound could be improved to make it more useful in laboratory experiments.
Conclusion:
In conclusion, 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a versatile intermediate that has shown promising results in scientific research applications. Its mechanism of action has been studied extensively, and it has been shown to have low toxicity. While the compound has several advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
Synthesemethoden
The synthesis of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride involves the reaction of 5-methyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then treated with thionyl chloride to obtain 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. The reaction scheme is as follows:
Wissenschaftliche Forschungsanwendungen
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various biologically active compounds. It has also been used in the synthesis of chiral oxazolidinones, which have shown promising results as antibacterial agents. The compound has also been used in the synthesis of chiral pyrrolidines, which have shown potential as antiviral agents.
Eigenschaften
CAS-Nummer |
117593-04-1 |
|---|---|
Produktname |
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride |
Molekularformel |
C6H8ClNO2 |
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
5-methyl-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-5-2-3-8(6(7)9)10-4-5/h2H,3-4H2,1H3 |
InChI-Schlüssel |
RCPSEXCYDLYRNS-UHFFFAOYSA-N |
SMILES |
CC1=CCN(OC1)C(=O)Cl |
Kanonische SMILES |
CC1=CCN(OC1)C(=O)Cl |
Synonyme |
2H-1,2-Oxazine-2-carbonyl chloride, 3,6-dihydro-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)









![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
